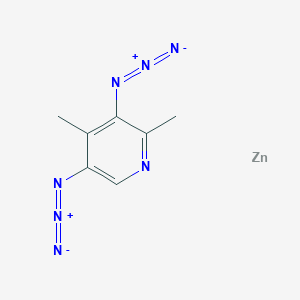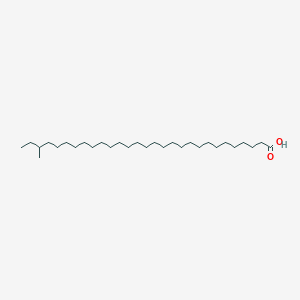
2,5-Bis(benzyloxy)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzyloxy)benzene-1,4-diol is an organic compound with the molecular formula C20H18O4 It is a derivative of hydroquinone, where the hydrogen atoms on the hydroxyl groups are replaced by benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)benzene-1,4-diol typically involves the protection of hydroquinone. One common method is the reaction of hydroquinone with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction proceeds under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(benzyloxy)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(benzyloxy)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to its structural similarity to hydroquinone.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antioxidant or anticancer properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(benzyloxy)benzene-1,4-diol is largely dependent on its ability to undergo redox reactions. The benzyloxy groups can stabilize the radical intermediates formed during these reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diformylbenzene-1,4-diol: A versatile building block for the synthesis of redox-active ligands.
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Used as a monomeric precursor for light-emitting polymers.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another monomeric precursor for cyano-PPV light-emitting polymers.
Uniqueness
2,5-Bis(benzyloxy)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its stability and makes it a valuable intermediate in organic synthesis. Its potential antioxidant properties also make it a compound of interest in biological and medical research.
Propriétés
Numéro CAS |
142031-13-8 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-bis(phenylmethoxy)benzene-1,4-diol |
InChI |
InChI=1S/C20H18O4/c21-17-12-20(24-14-16-9-5-2-6-10-16)18(22)11-19(17)23-13-15-7-3-1-4-8-15/h1-12,21-22H,13-14H2 |
Clé InChI |
SKTHXFVVBLGINM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)

![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)



![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
